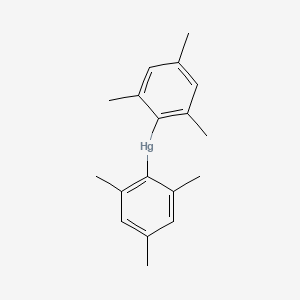
Bis(2,4,6-trimethylphenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMESITYLMERCURY is an organomercury compound with the chemical formula C18H22Hg. It is a colorless liquid that is highly toxic and volatile. This compound is known for its unique structure, where a mercury atom is bonded to two mesityl groups (2,4,6-trimethylphenyl groups). DIMESITYLMERCURY is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DIMESITYLMERCURY can be synthesized through several methods:
-
Reaction of Mesitylmagnesium Bromide with Mercuric Chloride
Reaction: 2 C9H11MgBr + HgCl2 → (C9H11)2Hg + 2 MgBrCl
Conditions: This reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
-
Reaction of Mesityllithium with Mercuric Chloride
Reaction: 2 C9H11Li + HgCl2 → (C9H11)2Hg + 2 LiCl
Conditions: Similar to the Grignard reaction, this method also requires an inert atmosphere and low temperatures.
Industrial Production Methods
Industrial production of DIMESITYLMERCURY is not common due to its high toxicity and specialized applications. when produced, it follows similar synthetic routes as mentioned above, with stringent safety protocols to handle the compound’s toxicity and volatility.
Analyse Chemischer Reaktionen
Types of Reactions
DIMESITYLMERCURY undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The mesityl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Various organomercury compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
DIMESITYLMERCURY is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies involving the toxicological effects of organomercury compounds often use DIMESITYLMERCURY as a model compound.
Medicine: Research on mercury poisoning and its treatment sometimes involves this compound.
Industry: Although limited, it is used in specialized industrial applications where its unique properties are required.
Wirkmechanismus
DIMESITYLMERCURY exerts its effects primarily through its interaction with biological molecules. The mercury atom in the compound can bind to thiol groups in proteins, disrupting their function. This binding can lead to the inhibition of enzymes and other proteins, causing cellular damage and toxicity. The compound’s high lipophilicity allows it to easily cross cell membranes, further contributing to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylmercury (C2H6Hg): Another highly toxic organomercury compound with two methyl groups instead of mesityl groups.
Diethylmercury (C4H10Hg): Similar to dimethylmercury but with ethyl groups.
Diphenylmercury (C12H10Hg): Contains two phenyl groups instead of mesityl groups.
Uniqueness
DIMESITYLMERCURY is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other organomercury compounds, which typically have smaller or less bulky organic groups.
Eigenschaften
CAS-Nummer |
26562-17-4 |
|---|---|
Molekularformel |
C18H22Hg |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
bis(2,4,6-trimethylphenyl)mercury |
InChI |
InChI=1S/2C9H11.Hg/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-5H,1-3H3; |
InChI-Schlüssel |
PCCZBLRWVAPBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Hg]C2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


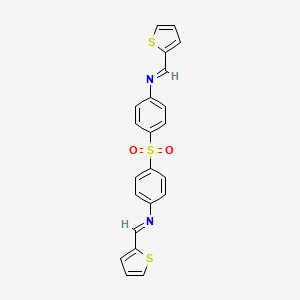
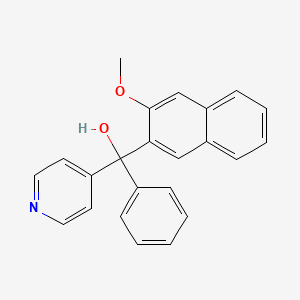
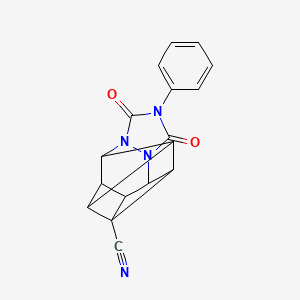
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)
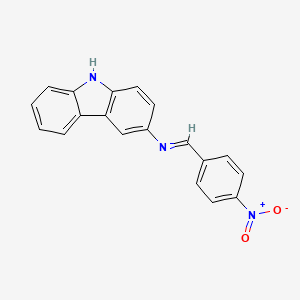
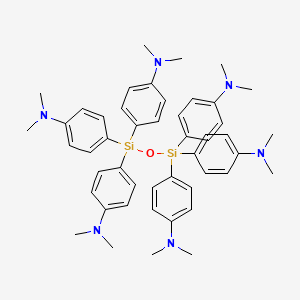

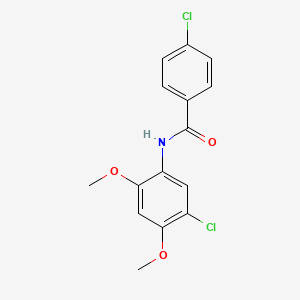



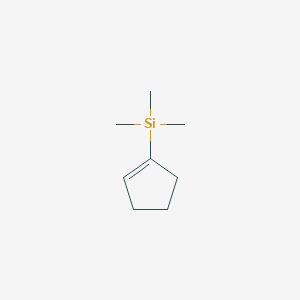
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)
